4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide
Overview
Description
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide is a complex organic compound characterized by the presence of nitrophenyl and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide typically involves the reaction of 4-nitroaniline with benzamidomethylating reagents. One common method is the reaction of 4-nitroaniline with (benzamidomethyl)triethylammonium chloride in aqueous media . The reaction conditions often require an excess of the benzamidomethylating reagent to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the nucleophile used but typically involve the replacement of the nitro group with the nucleophile.
Scientific Research Applications
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialized materials and as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, influencing the activity of enzymes and other proteins. The compound’s structure allows it to interact with various biological pathways, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-(4-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(4-nitrophenyl)methylidene]amino}benzyl)phenyl]amine
- **N-[(E)-(3-nitrophenyl)methylidene]-N-[4-(4-{[(E)-(3-nitrophenyl)methylidene]amino}benzyl)phenyl]amine
Uniqueness
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide is unique due to its specific arrangement of nitrophenyl and benzamide groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[(4-nitrophenyl)methylideneamino]-N-[4-[(4-nitrophenyl)methylideneamino]phenyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19N5O5/c33-27(21-5-7-22(8-6-21)28-17-19-1-13-25(14-2-19)31(34)35)30-24-11-9-23(10-12-24)29-18-20-3-15-26(16-4-20)32(36)37/h1-18H,(H,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFGUHKYXWDPAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19N5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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